molecular formula C₁₅H₁₇NO₃ B1144730 (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one CAS No. 866994-23-2

(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one

Cat. No.: B1144730
CAS No.: 866994-23-2
M. Wt: 259.3
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Description

®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their significant biological activities, particularly as antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which yields oxazolidinones with high efficiency . Another approach involves the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of oxazolidinones via the modified Curtius rearrangement .

Industrial Production Methods: Industrial production of oxazolidinones often employs microwave-assisted synthesis, which enhances reaction rates and yields. For example, the synthesis of oxazolidin-2-ones from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium has been reported . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptidyl transferase activity .

Properties

IUPAC Name

(4R)-4-benzyl-3-[(2R)-2-methylbut-3-enoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKHSXSLOYGVQT-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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